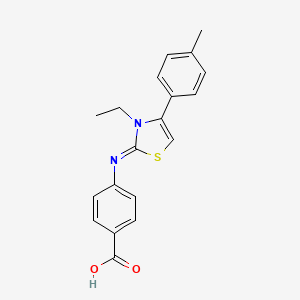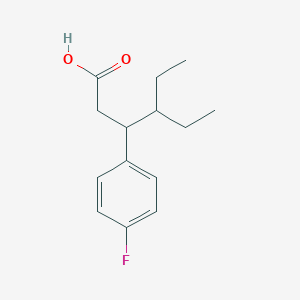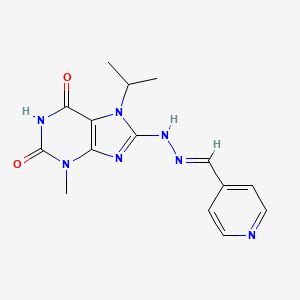
(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would include a purine core with various substituents at the 7 and 8 positions. The isopropyl and methyl groups at the 7 and 3 positions respectively, and a hydrazine derivative at the 8 position .Chemical Reactions Analysis
Again, without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. In general, purine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of purine derivatives include relatively high melting points due to the aromaticity and nitrogen content of the purine ring, and solubility in water and other polar solvents due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Electronic Memory Devices
Compounds with pyridin-4-ylmethylene structures have been utilized in the development of electronic memory devices. For example, a p–π conjugated small molecule featuring a pyridin-4-ylmethylene moiety was synthesized and incorporated into memory devices, demonstrating different electrical bistability performances based on the metal electrode used. This research highlights the potential of such compounds in electronic applications, particularly in data storage and memory devices (Yong Ma et al., 2015).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds containing purine structures have been synthesized for various purposes, including the study of their chemical properties and reactions. For instance, new purinediones with fused structures have been obtained through multi-step syntheses, providing insights into the reactivity and potential applications of these compounds in medicinal chemistry and materials science (Ondrej imo et al., 1995).
Heterocyclic Chemistry
Research into heterocyclic compounds, such as those containing sulfur and pyridine systems, has led to the construction of complex penta- and hexacyclic systems. These systems have potential applications in the development of new pharmaceuticals and materials due to their unique structural and electronic properties (V. Dotsenko et al., 2012).
Organic Electronics
Derivatives of pyrido[2,1-f]purine-2,4-dione have shown significant potential in the field of organic electronics, particularly as highly potent antagonists of human A3 adenosine receptors. This research not only contributes to the understanding of receptor biology but also opens up possibilities for the development of new therapeutic agents (E. Priego et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-4-6-16-7-5-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZZDUKDSBTNLZ-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

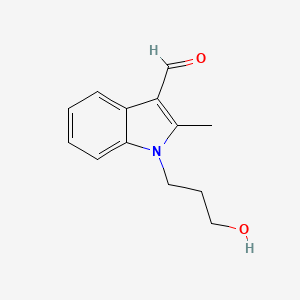
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)
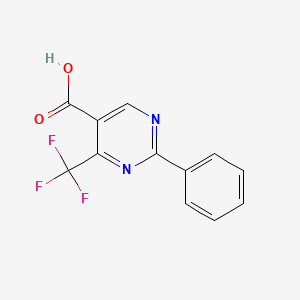


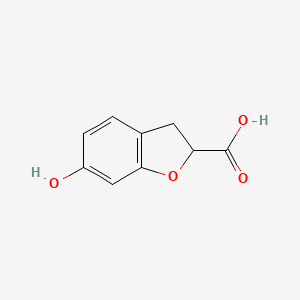
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2369530.png)
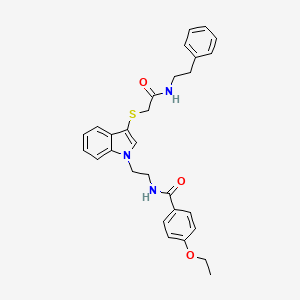
![8-(4-ethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369534.png)

![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)
